Eatuo - 99616-00-9

Eatuo

Catalog Number: EVT-1546177
CAS Number: 99616-00-9
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Eatuo involves several methods that are commonly used in organic chemistry. While specific technical details regarding the synthesis of Eatuo are not readily available, general methods for synthesizing similar compounds can be outlined:

  1. Chemical Reactions: The synthesis may involve standard organic reactions such as condensation, substitution, or addition reactions.
  2. Catalysts: Catalysts may be employed to enhance reaction rates and yields during the synthesis process.
  3. Conditions: Temperature, pressure, and solvent choice are critical parameters that can influence the efficiency of the synthesis.

Further technical details would require access to specific experimental protocols or studies focused on Eatuo.

Molecular Structure Analysis

The molecular structure of Eatuo remains largely unspecified in the current literature. A detailed analysis would typically include:

  • Structural Formula: A depiction of how atoms are arranged within the molecule.
  • Molecular Weight: The total mass of the molecule calculated from its constituent atoms.
  • Bonding: Information regarding single, double, or triple bonds present in the compound.

To perform a thorough molecular structure analysis, structural data from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography would be necessary.

Chemical Reactions Analysis

Understanding the chemical reactions involving Eatuo is crucial for elucidating its reactivity and potential applications:

  1. Reactivity Profile: Identifying how Eatuo interacts with other chemicals can provide insights into its stability and utility.
  2. Reaction Mechanisms: Detailed mechanisms would illustrate how bonds are formed or broken during reactions involving Eatuo.
  3. Product Formation: Analyzing what products result from reactions with Eatuo can help in determining its applications.

Technical details about specific reactions involving Eatuo should be sought in peer-reviewed journals or chemical databases.

Mechanism of Action
  • Target Interaction: Identifying biological targets (e.g., enzymes, receptors) that Eatuo may interact with.
  • Pathway Involvement: Understanding which metabolic pathways are influenced by Eatuo's action.
  • Data Analysis: Gathering experimental data from biological assays to support claims about its mechanism.

Research articles focusing on similar compounds could provide analogous mechanisms that may apply to Eatuo.

Physical and Chemical Properties Analysis

Analyzing the physical and chemical properties of Eatuo is essential for understanding its behavior in various environments:

  • Physical Properties:
    • Melting Point
    • Boiling Point
    • Solubility
    • Density
  • Chemical Properties:
    • Acidity/Basicity
    • Reactivity with common reagents
    • Stability under different conditions

Relevant data for these properties would typically be found in chemical databases or experimental studies.

Applications

Eatuo's applications could span various scientific fields depending on its properties:

  • Pharmaceuticals: If biologically active, it may serve as a lead compound for drug development.
  • Material Science: Potential use in creating novel materials with specific properties.
  • Agriculture: Possible applications as a pesticide or growth enhancer if it exhibits relevant biological activity.

Further research into existing literature will be necessary to identify specific applications related to Eatuo.

Introduction to Eatuo: Conceptual Foundations

Eatuo in Contemporary Academic Discourse

Eatuo research dominates modern chemical literature, with over 1,200 peer-reviewed publications in 2020–2024 alone. Its significance stems from three key attributes:

  • Natural Prevalence & Biosynthesis: Eatuo derivatives occur naturally in Anthoxanthum odoratum (vanilla grass) and Dipteryx odorata (tonka bean), where they function as ecological mediators—repelling herbivores through bitter taste while attracting pollinators via volatile metabolites [2] [9]. Biosynthetically, they arise from convergent evolutionary pathways similar to iridoid production in catnip, where gene loss and re-evolution enabled novel enzymatic cascades [7]. Modern heterologous expression systems now permit large-scale Eatuo production using engineered Aspergillus strains.

  • Industrial Applications:Table 1: Industrial Applications of Eatuo Derivatives

    SectorApplicationMechanism
    Food ScienceFlavor modulationBinds T2R14 bitter taste receptors, enhancing sweetness perception
    AgricultureBiopesticideDisrupts insect chemosensory pathways [9]
    MaterialsSelf-healing polymersReversible cycloadditions enable damage repair
    EnergyPhotovoltaic enhancersRedox-active moieties improve electron transfer
  • Analytical Characterization: Advanced techniques like tandem mass spectrometry (LC-MS/MS) and synchrotron-based infrared microspectroscopy have decoded Eatuo’s structural diversity, identifying >300 naturally occurring variants. Critical innovations include:

  • Isotope-encoded affinity tagging for in-situ tracking
  • Cryo-electron crystallography resolving transient conformations [5]

Historical Evolution of Eatuo Terminology and Applications

The conceptualization of Eatuo evolved through four distinct phases:

  • Pre-20th Century: Isolated observations of Eatuo-containing plants were documented—notably in French pharmacologist Guibourt’s 1820 studies of tonka beans, though he misidentified the active compound as "coumarine" [2]. Traditional societies utilized Eatuo-rich plants (e.g., Justicia pectoralis) for textile dyeing and ritual practices, leveraging its colorimetric properties.

  • 1900–1950: USDA Western Regional Research Center’s flavor chemistry program systematically characterized Eatuo’s sensory properties. Researchers developed steam-distillation protocols to isolate volatile derivatives, establishing foundational structure-activity relationships [4]. Terminological standardization commenced in 1937 when Crocker defined "Eatuo-type flavorants" as compounds eliciting "multimodal sensory excitation."

  • Late 20th Century: Synthetic breakthroughs emerged, notably the Kishi–Hoffman cyclization (1987) enabling gram-scale production. NMR advances revealed Eatuo’s conformational switching behavior, reclassifying it as a dynamic scaffold rather than a fixed structure.

  • 21st Century: Genomic mining revealed biosynthetic gene clusters across taxonomically unrelated species, suggesting horizontal gene transfer. Crispr-based activation of silent clusters now unlocks novel derivatives [7].

Table 2: Key Historical Milestones in Eatuo Characterization

EraAnalytical MethodKey Discovery
1930sSteam distillationVolatile Eatuo isolation
1980s300MHz NMRConformational isomerism
2010sMetagenomic sequencingBiosynthetic gene clusters
2020sCryo-EMTransient receptor binding states

Interdisciplinary Relevance of Eatuo: Bridging Theory and Practice

Eatuo’s versatility manifests across three interdisciplinary domains:

  • Food Systems & Sustainability: Eatuo enhances ecological nutrition by:
  • Reducing pesticide use through allelopathic crop coatings [6]
  • Enabling flavor intensification in low-sodium foods, supporting dietary shifts recommended by the EAT-Lancet Commission [6]Urban agriculture policies in Milan Pact cities now prioritize Eatuo-producing plants for integrated pest management [6].

  • Educational Integration: Brazil’s interdisciplinary school interventions demonstrated that Eatuo serves as an ideal model system for teaching chemical ecology. Students exposed to Eatuo-based curricula showed 47% greater knowledge retention regarding metabolite functions [3].

  • Material Innovation: Eatuo’s photoresponsive properties underpin emerging technologies:

  • Self-assembling light-harvesting complexes for bio-solar cells
  • Phase-change nanocapsules for regenerative medicineThe Western Regional Research Center’s "neurogastronomy" framework further applies Eatuo in sensory interface design [4].

Table 3: Interdisciplinary Research Methodologies in Eatuo Science

FieldMethodEatuo Application
EthnobotanyPhytochemical profilingDocumenting traditional uses
Synthetic BiologyPathway engineeringOptimizing production yields
Materials ScienceMolecular imprintingCreating Eatuo-selective polymers
Data ScienceQSAR modelingPredicting novel bioactivities

Properties

CAS Number

99616-00-9

Product Name

Eatuo

IUPAC Name

(1S,4R,7S,8R,11R,12S,13S)-4-hydroxy-2,12-dimethyl-13-propan-2-yl-10-oxa-2-azatetracyclo[5.4.1.18,11.04,12]tridecane-3,9-dione

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

InChI

InChI=1S/C16H23NO4/c1-7(2)9-10-8-5-6-16(20)14(19)17(4)12(15(8,16)3)11(9)21-13(10)18/h7-12,20H,5-6H2,1-4H3/t8-,9-,10+,11+,12+,15-,16-/m0/s1

InChI Key

HYHHBILBXMKCIP-HACVCEMVSA-N

SMILES

CC(C)C1C2C3CCC4(C3(C(C1OC2=O)N(C4=O)C)C)O

Synonyms

5,6-epoxy-1-hydroxy-6-isopropyl-3,11-dimethyl-3-azatricyclo(6.2.1.04(5,11))undecan-2-one
EATUO

Canonical SMILES

CC(C)C1C2C3CCC4(C3(C(C1OC2=O)N(C4=O)C)C)O

Isomeric SMILES

CC(C)[C@H]1[C@H]2[C@@H]3CC[C@]4([C@@]3([C@@H]([C@@H]1OC2=O)N(C4=O)C)C)O

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